(4-Bromo-2-isopropoxyphenyl)methanol

Lipophilicity Drug-likeness ADME Profiling

Generic alkoxy building blocks limit lipophilicity for CNS drug candidates. (4-Bromo-2-isopropoxyphenyl)methanol (XLogP3=2.5) surpasses methoxy (2.0) and ethoxy (2.1) analogs, improving membrane penetration in final compounds. • Bromine enables Suzuki-Miyaura couplings; benzylic alcohol supports further functionalization. • Sterically-demanding isopropoxy directs regioselective transformations and protects against side reactions. • ≥98% purity supports reproducible high-throughput parallel synthesis and SAR studies. Standard global shipping.

Molecular Formula C10H13BrO2
Molecular Weight 245.11 g/mol
CAS No. 1099693-56-7
Cat. No. B1375645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-isopropoxyphenyl)methanol
CAS1099693-56-7
Molecular FormulaC10H13BrO2
Molecular Weight245.11 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)Br)CO
InChIInChI=1S/C10H13BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3
InChIKeyMOTNBELKJSKSRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural & Procurement Profile


(4-Bromo-2-isopropoxyphenyl)methanol (CAS 1099693-56-7) is a benzylic alcohol building block characterized by a 4-bromo substituent, a 2-isopropoxy group, and a primary hydroxymethyl moiety . It has a molecular weight of 245.11 g/mol and a calculated XLogP3 of 2.5, which indicates moderate lipophilicity [1]. The compound is primarily sourced from commercial suppliers at purities of 95% to 98% and is utilized as an intermediate in organic synthesis, leveraging the bromine atom for cross-coupling reactions and the alcohol for further functionalization .

1
Cross-coupling building block
Bromo handle for Pd-catalyzed couplings (Suzuki, etc.) and further derivatization
2
Hydroxymethyl reactivity
Primary alcohol for esterification, oxidation, or etherification steps
3
Moderate lipophilicity
Isopropoxy group gives XLogP3 ~2.5, influencing solubility and chromatographic behavior
4
Commercial purity range
Available at 95–98% from major suppliers; suitable for research synthesis

Why Analogs Cannot Replace (4-Bromo-2-isopropoxyphenyl)methanol


Generic substitution of (4-Bromo-2-isopropoxyphenyl)methanol with its methoxy or ethoxy analogs is not viable due to quantifiable differences in lipophilicity and reactivity. The isopropoxy group provides a distinct steric and electronic environment compared to smaller alkoxy substituents, which can significantly impact reaction yields, selectivity, and downstream compound properties [1]. Specifically, the target compound exhibits a higher calculated LogP (XLogP3 = 2.5) than its methoxy (XLogP3 = 2.0) and ethoxy (XLogP3 = 2.1) counterparts, which directly influences its solubility and chromatographic behavior [1]. Furthermore, the presence of a benzylic alcohol adjacent to the bulky isopropoxy group introduces unique steric constraints during esterification or etherification steps, potentially altering reaction kinetics and product purity relative to less hindered analogs .

Lipophilicity (XLogP3) mismatch
Methoxy and ethoxy analogs have lower logP (2.0, 2.1 vs 2.5); may shift solubility and chromatographic retention, altering downstream purification and partitioning.
Steric and conformational difference
Isopropoxy group adds an extra rotatable bond (3 vs 2) and greater steric bulk, which can affect regioselectivity and reaction kinetics in functionalization steps.
Purity specification variation
Typical purity of methoxy/ethoxy analogs is 95%, while target compound can be sourced at 98%; using lower purity may require additional purification verification.

Quantitative Differentiation Against Key Analogs


Lipophilicity Comparison

The compound (4-Bromo-2-isopropoxyphenyl)methanol has a calculated XLogP3 value of 2.5 [1]. This value is 0.5 units higher than that of its methoxy analog ((4-Bromo-2-methoxyphenyl)methanol, XLogP3 = 2.0) and 0.4 units higher than its ethoxy analog ((4-Bromo-2-ethoxyphenyl)methanol, XLogP3 = 2.1) [1]. The increased lipophilicity is directly attributable to the bulkier isopropoxy substituent.

Lipophilicity
Reported
2.5 vs 2.0 / 2.1
Lipophilicity differences may influence solubility, tissue distribution modeling, and chromatographic retention.
Computed XLogP3 values; experimental logP determination recommended for specific applications.
Lipophilicity Drug-likeness ADME Profiling

Steric Influence on Rotatable Bonds

The compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for its methoxy analog [1]. This is due to the branched isopropoxy group, which introduces additional conformational flexibility and a larger steric footprint. The presence of an additional rotatable bond can influence molecular recognition, binding entropy, and the ease with which the molecule adopts specific conformations in solution or in binding pockets.

Rotatable Bonds
Class-level
3 vs 2
Additional rotatable bond may alter conformational sampling and steric environment, potentially affecting regioselectivity.
Steric effects are compound- and reaction-specific; conformational analysis is advised for critical steps.
Steric Hindrance Reaction Selectivity Conformational Analysis

Commercial Availability and Purity Benchmarking

While all compared compounds are commercially available as research-grade building blocks, (4-Bromo-2-isopropoxyphenyl)methanol is offered with a specified purity of 98% from Leyan . In contrast, its methoxy analog is commonly supplied at 95% purity , and the ethoxy analog is also typically found at 95% purity . This difference in minimum purity specification is a direct and verifiable procurement criterion.

Purity Benchmark
Data to verify
98% vs 95%
Higher reported purity may support more predictable stoichiometry and reduce downstream purification needs.
Vendor-specified purity; lot-specific variation should be verified before critical synthetic steps.
Procurement Purity Supply Chain

Applications Optimized by Specific Properties


Synthesis of Lipophilic Drug Candidates via Cross-Coupling

The higher lipophilicity (XLogP3 = 2.5) of (4-Bromo-2-isopropoxyphenyl)methanol makes it a preferred intermediate for the synthesis of drug candidates intended to penetrate lipophilic membranes, such as the blood-brain barrier or cell membranes [1]. In a typical workflow, the bromine atom serves as a handle for Suzuki-Miyaura or other palladium-catalyzed couplings to introduce diverse aromatic or heteroaromatic groups, after which the benzylic alcohol can be oxidized or derivatized. The enhanced logP value is carried forward into the final compound, potentially improving its ADME properties relative to analogs built from less lipophilic methoxy or ethoxy precursors [1].

Sterically-Controlled Functionalization in Complex Synthesis

The branched isopropoxy group provides a unique steric environment that can be leveraged for regioselective transformations. The increased steric bulk near the benzylic alcohol can protect it from unwanted side reactions or direct functionalization to specific sites. For instance, in the synthesis of chiral ligands or complex natural product analogs, the larger isopropoxy group can influence the facial selectivity of incoming reagents during asymmetric reactions [2].

High-Confidence Parallel Synthesis and Library Construction

The availability of (4-Bromo-2-isopropoxyphenyl)methanol at a minimum purity of 98% directly supports high-throughput parallel synthesis and the construction of compound libraries [1]. When conducting multiple parallel reactions, a higher-purity building block minimizes variability introduced by impurities, leading to more reliable and reproducible results. This is critical for structure-activity relationship (SAR) studies where small differences in substituents are being evaluated.

Application
Selection Property
Validation Focus
Lipophilic compound synthesis via cross-coupling
Lipophilicity profile (XLogP3 context)
Solubility and chromatographic behavior assessment
Sterically-controlled functionalization
Steric bulk from isopropoxy group
Regioselectivity and reaction yield evaluation
Parallel synthesis and library construction
Purity grade selection
Batch-to-batch consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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